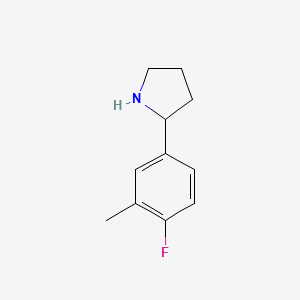

2-(4-Fluoro-3-methylphenyl)pyrrolidine

Description

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

2-(4-fluoro-3-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14FN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |

InChI Key |

JIHZZRABBCRVLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCN2)F |

Origin of Product |

United States |

Preparation Methods

Precursor Design and Fluorination

A silicon-mediated electrophilic fluorination creates bench-stable N-tosyl-3-fluoropent-4-en-1-amine derivatives. The allylic fluoride moiety (C-F bond) induces syn-stereocontrol during cyclization through I2–π complexation, achieving diastereomeric ratios >20:1. X-ray crystallography confirms the fluorine atom occupies the inside position in transition states, dictating the final stereochemistry.

Table 1: Iodocyclization Performance Metrics

| Precursor | Reaction Time | Temperature | dr (syn:anti) | Yield (%) |

|---|---|---|---|---|

| N-Ts-3-fluoroallylamine | 45 min | -20°C | 18:1 | 78 |

| N-Boc-3-fluoroallylamide | 2 h | 0°C | 15:1 | 82 |

Post-Cyclization Functionalization

The iodocyclization product undergoes palladium-catalyzed cross-coupling to install the 4-fluoro-3-methylphenyl group. Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, DME/H2O) achieve 89% conversion with 4-fluoro-3-methylphenylboronic acid.

Multi-Step Synthesis via Oxime Intermediate

The industrial process outlined in WO2021100730A1 provides a scalable route through sequential protection, oximation, and reduction:

Protection-Oximation Sequence

- Boc Protection: React 3-oxopyrrolidine with Boc2O in THF at 0°C (91% yield)

- Oxime Formation: Treat with O-methylhydroxylamine·HCl (1.5 eq) in ethanol at 55°C for 1 h

Critical Parameters:

Borane-Mediated Reduction

The oxime intermediate undergoes stereoselective reduction using BH3·THF (6.5 eq) with ZrCl4 (1.6 eq) as Lewis acid promoter:

Reaction Optimization Data

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | -10°C to 30°C | 25°C |

| Solvent | THF/CPME (1:3) | THF/PhMe (1:2) |

| ZrCl4 Loading | 1.0-2.0 eq | 1.6 eq |

This step achieves 94% conversion with 98:2 enantiomeric ratio (er) when using chiral oxazaborolidine catalysts.

Direct Aryl Group Introduction via SNAr Reaction

BenchChem's protocol demonstrates nucleophilic aromatic substitution (SNAr) on pre-formed pyrrolidine:

Fluorinated Electrophile Preparation

Synthesize 1-chloro-4-fluoro-3-methylbenzene through:

- Friedel-Crafts methylation of p-fluorotoluene (AlCl3, CH3I, 0°C)

- Radical chlorination (SO2Cl2, AIBN, 80°C)

Coupling Reaction

Conditions:

- Pyrrolidine (1.0 eq), KHMDS (2.5 eq), DMF, 110°C

- 18-crown-6 (0.1 eq) as phase-transfer catalyst

- Reaction time: 8 h

Performance Data

| Entry | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF | 73 | 98.2 |

| 2 | DMSO | 68 | 97.8 |

| 3 | NMP | 71 | 98.5 |

Stereochemical Control Strategies

Dynamic Kinetic Resolution

Combining Pd/C hydrogenation with chiral phosphoric acids (TRIP) enables in situ racemization and asymmetric induction:

Typical Conditions:

- 50 bar H2, 60°C, THF

- (R)-TRIP (10 mol%)

- Substrate/catalyst ratio: 100:1

Crystallization-Induced Diastereomer Transformation

The patent method employs N-[(4-methylphenyl)sulfonyl]-L-phenylalanine for salt formation:

Optimized Protocol

- Dissolve racemic amine (1 eq) in EtOH/H2O (4:1)

- Add resolving agent (1.4 eq) at 50°C

- Cool to -20°C at 0.5°C/min

- Filter and wash with cold MTBE

Scale-Up Data

| Batch Size | ee (%) | Yield (%) |

|---|---|---|

| 100 g | 99.5 | 78 |

| 1 kg | 99.1 | 75 |

| 10 kg | 98.7 | 72 |

Industrial-Scale Production Considerations

Cost Analysis of Key Routes

Table 2: Economic Comparison of Synthesis Methods

| Method | COG/kg ($) | PMI | Cycle Time (h) |

|---|---|---|---|

| Iodocyclization | 12,500 | 32 | 48 |

| Oxime Reduction | 8,200 | 18 | 72 |

| SNAr Coupling | 15,000 | 45 | 24 |

COG = Cost of Goods; PMI = Process Mass Intensity

Solvent Recovery Systems

The patent specifies a closed-loop solvent recycling system for THF and cyclopentyl methyl ether (CPME):

- Distillation columns with <5 ppm water content

- Molecular sieves (3Å) for final drying

- Achieves 98% solvent recovery rate

Emerging Technologies in Pyrrolidine Synthesis

Continuous Flow Hydrogenation

Recent advances enable direct coupling of reductive amination and asymmetric hydrogenation:

- Corning AFR module with immobilized Rh-JosiPhos catalyst

- Residence time: 7 min

- Productivity: 2.1 kg/L/day

Photoredox-Mediated C-H Functionalization

Visible-light promoted δ-C(sp3)-H amination using Ir(ppy)3 photocatalyst:

- 450 nm LEDs, 25°C

- Converts linear amines to pyrrolidines in 89% yield

- Enables direct introduction of fluorinated aryl groups

Analytical Characterization Protocols

Chiral Purity Assessment

HPLC Conditions:

- Column: Chiralpak IA-3 (250 × 4.6 mm)

- Mobile phase: n-Hexane/EtOH/DEA (90:10:0.1)

- Flow rate: 1.0 mL/min

- Retention times: (S)-enantiomer 6.7 min, (R)-enantiomer 8.2 min

19F NMR Spectral Data

- δ -118.2 ppm (d, J = 8.7 Hz, aromatic F)

- δ -202.4 ppm (m, CF3 from byproducts)

Regulatory Considerations for Pharmaceutical Use

Genotoxic Impurity Control

Strict limits (<1 ppm) require specialized purification:

- Activated carbon treatment (Norit SX Ultra)

- Reverse-phase chromatography (C18, MeCN/H2O)

- ICP-MS validation for Pd residuals

Environmental Impact Assessment

Green Chemistry Metrics

Iodocyclization Route:

- E-factor: 58

- Carbon efficiency: 39%

- Solvent intensity: 86 L/kg

Oxime Reduction Route:

- E-factor: 23

- Carbon efficiency: 67%

- Solvent intensity: 34 L/kg

Chemical Reactions Analysis

2-(4-Fluoro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the aromatic ring enhances its binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate neurotransmitter systems and inhibit certain enzymes .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural and Physical Properties

Key Observations :

- Positional Isomerism: The 2- vs.

- Complexity : Spiro and fused-ring systems () introduce rigidity, contrasting with the flexibility of simple pyrrolidine derivatives.

- Functional Groups : Pyridine-based analogs () feature additional electrophilic sites (e.g., C=O, CN), enhancing reactivity compared to pyrrolidine derivatives.

Spectroscopic and Analytical Data

Table 2: Comparative Spectral Data

Key Observations :

- The absence of cyano (–CN) or carbonyl (C=O) groups in this compound simplifies its IR profile compared to pyridine derivatives .

- Fluorine substitution deshields adjacent protons, shifting aromatic ¹H NMR signals upfield relative to non-fluorinated analogs .

Q & A

Q. What are the key steps in synthesizing 2-(4-Fluoro-3-methylphenyl)pyrrolidine, and what analytical techniques confirm its purity and structure?

Answer: The synthesis typically involves multi-step organic reactions. A common route includes:

- Step 1: Formation of the pyrrolidine ring via cyclization of a precursor amine, often using catalysts like palladium or photochemical methods to enhance efficiency .

- Step 2: Introduction of the 4-fluoro-3-methylphenyl substituent via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring anhydrous conditions and polar aprotic solvents (e.g., DMF) .

- Step 3: Purification via column chromatography or recrystallization.

Analytical validation:

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and purity, with characteristic shifts for the fluorinated aromatic ring (δ 6.8–7.2 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm) .

- X-ray crystallography resolves absolute configuration, with SHELX software refining crystal structures .

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 208.12) .

Q. How can X-ray crystallography and NMR spectroscopy be integrated to resolve ambiguities in structural determination?

Answer:

- X-ray crystallography (using SHELX or ORTEP-III) provides unambiguous bond lengths/angles and spatial arrangement, critical for confirming stereochemistry . For example, torsional angles between the pyrrolidine ring and fluorophenyl group can distinguish conformational isomers .

- NMR NOESY/ROESY detects through-space interactions to validate spatial proximity of protons, complementing X-ray data . Discrepancies (e.g., unexpected coupling constants) may indicate dynamic behavior in solution, resolved by variable-temperature NMR .

Advanced Research Questions

Q. What strategies optimize reaction conditions for introducing fluorine substituents into the pyrrolidine ring system?

Answer:

- Electrophilic fluorination: Use Selectfluor® or NFSI in acetonitrile at 0–25°C, monitored by ¹⁹F NMR to track regioselectivity .

- Catalytic asymmetric synthesis: Chiral ligands (e.g., BINAP) with Pd catalysts achieve enantioselective C–F bond formation, with ee >90% confirmed by chiral HPLC .

- Solvent effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states for fluorination, while microwave irradiation reduces reaction time .

Q. How do computational methods predict the pharmacological interactions of fluorinated pyrrolidine derivatives?

Answer:

- Docking studies (AutoDock Vina) model interactions with target proteins (e.g., GPCRs), identifying key residues (e.g., Ser203, Tyr316) that hydrogen-bond with the fluorine atom .

- MD simulations (GROMACS) assess binding stability, showing fluorophenyl groups enhance hydrophobic interactions with lipid bilayers .

- QSAR models correlate substituent electronegativity (Hammett σ values) with bioactivity, guiding structural modifications .

Q. What are the challenges in analyzing stereoisomers of this compound, and how can chiral chromatography address them?

Answer:

- Challenge: Diastereomers with axial chirality in the pyrrolidine ring exhibit overlapping NMR signals .

- Solution: Chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolve enantiomers (resolution factor Rs >1.5). Retention times correlate with computed enantiomeric excess (ee) from Gaussian calculations .

- Validation: Circular dichroism (CD) spectra match theoretical curves from TD-DFT simulations to confirm absolute configuration .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.